molecular formula C18H27N3O2 B497232 (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone CAS No. 927640-68-4

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B497232
CAS No.: 927640-68-4
M. Wt: 317.4g/mol
InChI Key: AFMUNXIKMDJDRJ-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of 4-methoxyphenylpiperazine with 4-methylpiperidine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more efficient and scalable processes, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring or the piperazine/piperidine rings are replaced by other substituents.

Scientific Research Applications

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.

Biological Activity

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone , also known by its CAS number 927640-68-4 , is a synthetic organic molecule that has garnered interest in the fields of neuropharmacology and medicinal chemistry. Its structure includes a piperazine ring, which is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This article explores the biological activity of this compound, with a focus on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18_{18}H27_{27}N3_3O2_2
  • Molecular Weight : 317.4 g/mol
  • Structure : The compound features a methoxyphenyl group and a methylpiperidine moiety, which contribute to its biological activity.

Neurotransmitter Interaction

Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. Specifically, the piperazine component of this compound is associated with:

  • Serotonin Receptor Modulation : Compounds similar to this one have been shown to act as agonists or antagonists at various serotonin receptor subtypes (5-HT receptors), which are crucial in mood regulation and anxiety disorders.
  • Dopamine Receptor Activity : The potential for interaction with dopamine receptors (D2) suggests possible applications in treating conditions such as schizophrenia and depression.

Antioxidant Properties

The presence of aromatic systems within the compound may confer antioxidant properties. This could involve stabilizing free radicals and inhibiting oxidative stress, which is linked to various neurodegenerative diseases.

Antidepressant and Anxiolytic Effects

Compounds structurally related to this compound have demonstrated antidepressant and anxiolytic effects in preclinical studies. These effects are attributed to their ability to enhance serotonergic neurotransmission .

Data Table: Biological Activity Comparison

Compound NameStructural FeaturesBiological Activity
Piperazine DerivativesContains piperazine ringAntidepressant effects
Benzo[d]thiazole CompoundsContains benzo[d]thiazole moietyAntimicrobial activity
Phenylpiperidine AnalogsSimilar piperidine structureAnalgesic properties

Study on Serotonin Receptor Binding

A study conducted using radioligand binding assays demonstrated that compounds with similar structural motifs effectively bind to serotonin receptors. The binding affinities were quantified, revealing potential for therapeutic use in mood disorders .

Antioxidant Activity Assessment

In vitro studies showed that this compound exhibited significant antioxidant activity compared to standard antioxidants. This property may be beneficial in mitigating oxidative stress-related pathologies.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-15-7-9-20(10-8-15)18(22)21-13-11-19(12-14-21)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMUNXIKMDJDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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